Tetrakis(dimethylamino)zirconium

Description

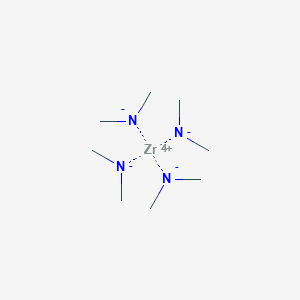

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethylazanide;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCMDRNGBIZOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19756-04-8 | |

| Record name | Zirconium, tetrakis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019756048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(dimethylamido)zirconium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Tetrakis(dimethylamino)zirconium?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)zirconium (TDMAZ) is a volatile, metalorganic precursor with the chemical formula Zr[N(CH₃)₂]₄.[1] It is a key component in the fabrication of zirconium-based thin films and nanomaterials, primarily through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[2][3] Its high reactivity and volatility make it an ideal precursor for depositing high-quality zirconium oxide (ZrO₂) and zirconium nitride (ZrN) films, which have applications in microelectronics as high-κ dielectrics, as well as in catalysis and as protective coatings. This guide provides an in-depth overview of the physical and chemical properties of TDMAZ, along with detailed experimental protocols for its synthesis, characterization, and application in ALD.

Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as white to light yellow crystals.[2] It is highly sensitive to moisture and air, reacting readily with water and other protic sources.[4] Proper handling under an inert atmosphere is crucial to maintain its integrity.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₂₄N₄Zr |

| Molecular Weight | 267.53 g/mol [1] |

| Appearance | White to light yellow crystalline solid[2] |

| Melting Point | 57-60 °C[5] |

| Boiling Point | 80 °C at 0.1 mmHg[2] |

| Solubility | Reacts with water. Soluble in non-protic organic solvents like hexanes and benzene. |

| Vapor Pressure | < 0.1 mmHg at 25°C |

Chemical Properties

| Property | Description |

| Stability | Stable when stored under a dry, inert atmosphere.[4] |

| Reactivity | Highly reactive with water, alcohols, and other protic reagents.[4] Also reacts with thiols.[1] |

| Thermal Decomposition | Decomposes at elevated temperatures. In an inert atmosphere (Ar or N₂), decomposition begins above 300 °C. In a hydrogen atmosphere, decomposition starts above 350 °C. |

| Hazardous Decomposition Products | Upon exposure to water or open flame, it can produce irritating fumes of dimethylamine (B145610) and organic acid vapors.[4] Combustion may produce carbon oxides, nitrogen oxides, and zirconium oxides. |

Experimental Protocols

Synthesis of this compound

The synthesis of TDMAZ is typically carried out under strict anaerobic and anhydrous conditions due to the high sensitivity of the reagents and product to air and moisture. The following protocol is adapted from a patented synthesis method.[1]

Materials:

-

Dimethylamine (condensed)

-

n-Hexane (anhydrous)

-

n-Butyllithium (in hexane)

-

Zirconium tetrachloride (ZrCl₄)

-

Argon or Nitrogen gas (high purity)

-

Schlenk line apparatus

-

Three-necked round-bottom flask

-

Addition funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Distillation apparatus

Procedure:

-

Set up a three-necked flask equipped with a magnetic stirrer, an addition funnel, and a gas inlet/outlet connected to a Schlenk line under an argon atmosphere.

-

Cool the flask to -60 °C using a low-temperature bath.

-

Add 300 mL of anhydrous n-hexane and 108 g of condensed dimethylamine to the flask.

-

Slowly add a solution of n-butyllithium in hexane (B92381) (molar ratio of dimethylamine to n-butyllithium of 1.2:1) to the stirred solution via the addition funnel.

-

After the addition is complete, allow the mixture to stir for 10 hours at -60 °C to form lithium dimethylamide.

-

In a separate, dry container under argon, weigh out zirconium tetrachloride.

-

Slowly add the zirconium tetrachloride to the reaction mixture (molar ratio of ZrCl₄ to n-butyllithium of 1:4.2) while maintaining the temperature between -20 °C and 0 °C.

-

After the addition is complete, allow the reaction to stir for 24-30 hours at room temperature under an inert atmosphere.

-

After the reaction is complete, remove the solvent (n-hexane) under atmospheric pressure.

-

The crude product is then purified by vacuum distillation. Collect the fraction at 110-112 °C / 4 mmHg to obtain pure this compound.[1]

Characterization Protocols

Sample Preparation for Air-Sensitive Compounds:

-

All glassware (NMR tube, vials, pipettes) must be oven-dried and cooled under an inert atmosphere.

-

In a glovebox or using a Schlenk line, dissolve 5-10 mg of the TDMAZ sample in approximately 0.6-0.7 mL of a dry, deuterated, aprotic solvent (e.g., benzene-d₆ or toluene-d₈).[6]

-

Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any particulate matter.

-

Seal the NMR tube with a secure cap (e.g., a J. Young's NMR tube) to prevent exposure to air and moisture.[7]

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Reference: The residual solvent peak can be used as an internal reference (e.g., C₆D₅H in benzene-d₆ at 7.16 ppm).

-

Expected Spectrum: The ¹H NMR spectrum of TDMAZ in C₆D₆ is expected to show a single sharp singlet at approximately 3.0 ppm, corresponding to the 24 equivalent protons of the four dimethylamino groups.[1]

Experimental Procedure for Air-Sensitive Compounds:

-

The TGA/DSC instrument must be located inside a glovebox, or a specialized air-sensitive sample loading system must be used.

-

Weigh 5-10 mg of the TDMAZ sample into an aluminum or platinum crucible inside an inert atmosphere glovebox.

-

Seal the crucible hermetically if possible, or use a lid with a pinhole to allow for the escape of evolved gases.

-

Transfer the crucible to the TGA/DSC instrument, ensuring minimal exposure to the atmosphere.

-

TGA Method:

-

Atmosphere: High purity nitrogen or argon with a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used.

-

Temperature Range: From room temperature to 400-500 °C to observe the decomposition profile.

-

-

DSC Method:

-

Atmosphere: High purity nitrogen or argon.

-

Heating/Cooling Rate: 10 °C/min.

-

Temperature Program: Heat the sample to just above its melting point, cool it down, and then heat it again to observe the glass transition, crystallization, and melting behavior.

-

Atomic Layer Deposition of ZrO₂

The following is a typical procedure for the deposition of zirconium oxide thin films using TDMAZ and water as precursors in an ALD reactor.

Equipment and Materials:

-

ALD reactor equipped with precursor delivery lines and a vacuum system.

-

Substrates (e.g., silicon wafers).

-

This compound (TDMAZ) held in a heated cylinder.

-

Deionized water.

-

High-purity nitrogen or argon as a carrier and purge gas.

Deposition Procedure:

-

Load the substrates into the ALD reactor.

-

Heat the reactor to the desired deposition temperature (typically in the range of 150-250 °C).[8]

-

Heat the TDMAZ precursor to a temperature that provides sufficient vapor pressure (e.g., 75 °C).

-

An ALD cycle consists of four sequential steps: a. TDMAZ Pulse: Introduce TDMAZ vapor into the reactor for a set duration (e.g., 0.1 - 1.0 seconds) to allow for a self-limiting monolayer to adsorb on the substrate surface. b. Purge 1: Purge the reactor with inert gas (e.g., for 5-20 seconds) to remove any unreacted TDMAZ and byproducts from the gas phase. c. Water Pulse: Introduce water vapor into the reactor for a set duration (e.g., 0.1 - 1.0 seconds) to react with the adsorbed TDMAZ layer, forming zirconium oxide and releasing dimethylamine as a byproduct. d. Purge 2: Purge the reactor with inert gas (e.g., for 5-20 seconds) to remove unreacted water and the dimethylamine byproduct.

-

Repeat this four-step cycle until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.1-0.2 nm.

Visualizations

References

- 1. CN103910640A - Synthetic method of tetra(dimethylamino)zirconium - Google Patents [patents.google.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. organomation.com [organomation.com]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. iitk.ac.in [iitk.ac.in]

An In-depth Technical Guide to Tetrakis(dimethylamino)zirconium (TDMAZ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)zirconium, commonly abbreviated as TDMAZ, is a prominent organometallic compound of zirconium. With the chemical formula Zr[N(CH₃)₂]₄, it belongs to the metal amide class of compounds. TDMAZ is primarily utilized as a precursor in the fabrication of zirconium-based thin films through deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These films are critical in the semiconductor industry for high-κ gate dielectrics. While not directly used as a therapeutic agent, the exploration of zirconium-based materials, such as metal-organic frameworks (MOFs) in drug delivery systems, makes an understanding of their precursors like TDMAZ relevant to drug development professionals exploring novel formulation and delivery technologies. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is a solid that is sensitive to moisture and air, necessitating handling under inert atmosphere.[1] Key quantitative data are summarized in the tables below for ease of reference.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 19756-04-8 | [1][2] |

| Molecular Formula | C₈H₂₄N₄Zr | [1][2] |

| Synonyms | TDMAZ, Tetrakis(dimethylamido)zirconium | [3] |

| Molecular Weight | 267.53 g/mol | [1][2] |

| Appearance | White to faint yellow crystalline solid | [1][4][5] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 57-60 °C | [4] |

| Boiling Point | 80 °C @ 0.1 mmHg | [4] |

| Solubility | Reacts with water. | |

| Vapor Pressure | Data not readily available. |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | (300 MHz, C₆D₆): δ 2.98-3.0 (s, 24H) | [6][7] |

| ¹³C NMR | A spectrum is available on SpectraBase, confirming the presence of methyl carbons. | [8] |

| FTIR | The thermal decomposition can be monitored by the stretching vibration at 933.37 cm⁻¹. | [9] |

Molecular Structure

The molecular structure of this compound consists of a central zirconium (Zr) atom coordinated to four dimethylamino (-N(CH₃)₂) ligands. The coordination geometry around the zirconium atom is typically tetrahedral.

Caption: A 2D representation of the molecular structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound must be carried out under anhydrous and anaerobic conditions, typically using Schlenk line or glovebox techniques, due to its high sensitivity to air and moisture. Two common synthetic routes are described below.

Synthesis via Lithiation of Dimethylamine (B145610) (n-Butyllithium Method)

This traditional method involves the in-situ preparation of lithium dimethylamide, which then reacts with zirconium tetrachloride.[6]

Materials:

-

Dimethylamine

-

n-Hexane (anhydrous)

-

n-Butyllithium solution

-

Zirconium tetrachloride (ZrCl₄)

-

Argon or Nitrogen (high purity)

Procedure:

-

Under an inert argon atmosphere, add dimethylamine and n-hexane to a three-necked flask equipped with a stirrer. The ratio can be approximately 100-300 mL of n-hexane per 100 g of dimethylamine.[6]

-

Cool the reaction flask to between -60°C and -20°C.[6]

-

Slowly add n-butyllithium solution dropwise to the stirred dimethylamine solution. After the addition is complete, continue stirring for 10 hours.[6]

-

In a separate step, add zirconium tetrachloride to the reaction system, maintaining the temperature between -20°C and 0°C.[6]

-

Allow the reaction mixture to stir for 24-30 hours under an inert gas atmosphere.[6]

-

After the reaction is complete, remove the solvent (n-hexane) under atmospheric pressure.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 110-112°C/4mmHg to yield this compound.[6]

Safer Synthesis Method (n-Butyllithium-Free)

To circumvent the hazards associated with the pyrophoric n-butyllithium, an alternative method has been developed.[7] This process involves the direct reaction of dimethylamine with zirconium tetrachloride, followed by the addition of a secondary amine to act as a hydrogen chloride scavenger.

Materials:

-

Zirconium tetrachloride (ZrCl₄)

-

n-Hexane (anhydrous)

-

Dimethylamine (gas)

-

Diethylamine

-

Nitrogen or Argon (high purity)

Procedure:

-

Under a high-purity nitrogen atmosphere, charge a 2L reaction flask with 1000 mL of n-hexane and 100 g of zirconium tetrachloride.[7]

-

Cool the reaction mixture to -10°C.

-

Introduce 78 g of dimethylamine gas into the suspension and allow the reaction to proceed for 3 hours at room temperature.[7]

-

Cool the reaction mixture again to -10°C and add 163 g of diethylamine. Let the reaction proceed for another 3 hours at room temperature.[7]

-

After the reaction is complete, the product is isolated by vacuum distillation, collecting the fraction at 80°C/0.1 mmHg. This method reportedly yields up to 91% of this compound.[7]

References

- 1. This compound | TDMAZr | C8H24N4Zr - Ereztech [ereztech.com]

- 2. Zirconium, tetrakis(dimethylamino)- | C8H24N4Zr | CID 140580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. テトラキス(ジメチルアミド)ジルコニウム(IV) crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 4. strem.com [strem.com]

- 5. warshel.com [warshel.com]

- 6. CN103910640A - Synthetic method of tetra(dimethylamino)zirconium - Google Patents [patents.google.com]

- 7. CN113563198B - Synthesis method of tetra (dimethylamino) zirconium - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of High-Purity Tetrakis(dimethylamino)zirconium (TDMAZ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)zirconium (TDMAZ) is a crucial precursor in the fabrication of zirconium-based thin films for a variety of applications, including high-k dielectrics in microelectronics. The performance of these advanced materials is intrinsically linked to the purity of the TDMAZ used. This technical guide provides an in-depth overview of the primary synthesis routes for producing high-purity TDMAZ. It details experimental protocols, presents comparative data, and outlines methods for purification and characterization, offering a comprehensive resource for researchers and professionals in the field.

Introduction

This compound, with the chemical formula Zr(N(CH₃)₂)₄, is a volatile, thermally stable organometallic compound.[1][2] Its utility as a precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of zirconium oxide (ZrO₂) and zirconium nitride (ZrN) films has made it a compound of significant interest.[1][3] The demand for high-purity TDMAZ is driven by the stringent requirements of the semiconductor industry, where even trace impurities can adversely affect the electrical and physical properties of the resulting thin films.[4] This guide explores the two predominant synthesis methodologies for TDMAZ, offering a comparative analysis to aid in the selection of the most suitable route for specific applications.

Synthesis Routes

Two primary synthesis routes for this compound have been established, each with distinct advantages and challenges.

Route 1: Salt Metathesis Reaction via Lithium Dimethylamide

This conventional method involves the reaction of zirconium tetrachloride (ZrCl₄) with a lithium amide reagent, typically lithium dimethylamide (LiNMe₂), which is prepared in situ from n-butyllithium and dimethylamine (B145610).[1][2]

Reaction Scheme:

-

CH₃)₂NH + n-BuLi → LiN(CH₃)₂ + C₄H₁₀

-

ZrCl₄ + 4 LiN(CH₃)₂ → Zr(N(CH₃)₂)₄ + 4 LiCl

This method is widely practiced but presents challenges in the removal of the lithium chloride (LiCl) byproduct, which can be difficult to filter due to its fine particle size.[5]

Route 2: Amine Exchange Reaction

An alternative, safer route avoids the use of pyrophoric n-butyllithium.[6] This method involves the direct reaction of zirconium tetrachloride with dimethylamine, followed by the addition of a secondary, less volatile dialkylamine to drive the reaction to completion and facilitate the removal of byproducts.[6]

Reaction Scheme:

ZrCl₄ + 4 HN(CH₃)₂ + 4 R₂NH → Zr(N(CH₃)₂)₄ + 4 [R₂NH₂]Cl (where R₂NH is a dialkylamine such as diethylamine (B46881) or di-n-propylamine)

This approach is advantageous due to its improved safety profile and potentially simpler work-up procedure.[6]

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthesis routes.

Detailed Experimental Protocol for Route 1

This protocol is based on established patent literature.[1]

Materials:

-

Dimethylamine

-

n-Hexane

-

n-Butyllithium solution

-

Zirconium tetrachloride (ZrCl₄)

-

Argon or Nitrogen gas (high purity)

Procedure:

-

Under an inert argon atmosphere, a three-necked flask is charged with dimethylamine and n-hexane (ratio of 100-300 mL n-hexane per 100 g of dimethylamine).[1]

-

The mixture is stirred and cooled to between -20°C and -60°C.[1]

-

A solution of n-butyllithium is added dropwise, and the reaction is stirred for 10 hours.[1]

-

Zirconium tetrachloride is then added to the reaction mixture, maintaining the temperature between -20°C and 0°C.[1]

-

The reaction is stirred for an additional 24-30 hours under an inert atmosphere.[1]

-

After the reaction is complete, the solvent is removed at atmospheric pressure.[1]

-

The product is then purified by vacuum distillation, collecting the fraction at 110-112°C/4mmHg.[1]

Detailed Experimental Protocol for Route 2

This protocol is adapted from patent literature describing the amine exchange method.[6]

Materials:

-

Zirconium tetrachloride (ZrCl₄)

-

Alkane solvent (e.g., n-hexane, n-heptane, or toluene)

-

Dimethylamine gas

-

Dialkylamine (e.g., diethylamine, di-n-propylamine)

-

Nitrogen or Argon gas (high purity)

Procedure:

-

In a reaction vessel under a protective atmosphere, zirconium tetrachloride is mixed with an alkane solvent.[6]

-

The mixture is cooled to between -20°C and -10°C.[6]

-

Dimethylamine gas is introduced into the cooled mixture.[6]

-

A dialkylamine is then added to the reaction mixture, maintaining the temperature between -20°C and -10°C.[6]

-

The reaction is allowed to proceed for a set duration.

-

The final product is isolated and purified by reduced pressure distillation.[6]

Data Presentation

The following tables summarize key quantitative data for the two synthesis routes, allowing for a direct comparison of their efficacy.

Table 1: Comparison of Synthesis Route Parameters and Yields

| Parameter | Route 1: Salt Metathesis | Route 2: Amine Exchange |

| Primary Reactants | ZrCl₄, LiN(CH₃)₂ (from n-BuLi and HN(CH₃)₂) | ZrCl₄, HN(CH₃)₂, R₂NH |

| Solvent | n-Hexane | n-Hexane, n-Heptane, or Toluene |

| Reaction Temperature | -60°C to 0°C | -20°C to -10°C |

| Reaction Time | 34-40 hours | Not specified |

| Reported Yield | 72-80%[1] | Up to 95%[6] |

| Purification Method | Vacuum Distillation[1] | Reduced Pressure Distillation[6] |

| Safety Concerns | Use of pyrophoric n-BuLi[6] | Avoids pyrophoric reagents[6] |

Mandatory Visualizations

Synthesis Pathways

Caption: Comparative diagram of the two main synthesis routes for TDMAZ.

Experimental Workflow for High-Purity TDMAZ

Caption: General experimental workflow for the synthesis and purification of high-purity TDMAZ.

Characterization and Purity Analysis

Achieving and verifying high purity is critical. A combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity. For TDMAZ, a single sharp peak is expected in the ¹H NMR spectrum for the chemically equivalent methyl protons.[1] The absence of impurity peaks is a primary indicator of purity. Quantitative NMR (qNMR) can be used for a precise purity determination against a certified internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups and confirm the absence of hydroxyl groups (from hydrolysis) and other impurities. The thermal decomposition of TDMAZ can also be studied using in-situ FT-IR, with decomposition observed to begin above 300°C in argon or nitrogen atmospheres.[7][8]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is crucial for quantifying trace metal impurities, which is a critical parameter for electronic-grade precursors.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and volatility of the compound, which are important parameters for its use as a CVD/ALD precursor.

Table 2: Expected Analytical Data for High-Purity TDMAZ

| Technique | Expected Result |

| ¹H NMR | Single peak around 3.0 ppm (in C₆D₆) for the N(CH₃)₂ protons.[1] |

| ¹³C NMR | A single peak corresponding to the methyl carbons. |

| FT-IR | Characteristic peaks for Zr-N and C-H bonds. Absence of broad O-H bands. |

| TGA | Clean, single-step decomposition/volatilization profile. |

| ICP-MS | Trace metal impurities at ppb or low ppm levels. |

Advanced Purification Techniques

For applications demanding the highest purity, further purification beyond simple distillation may be necessary.

-

Fractional Distillation: This technique can be employed to separate TDMAZ from impurities with close boiling points. Performing the distillation under high vacuum is crucial to prevent thermal decomposition.

-

Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful technique for removing both soluble and insoluble impurities. The choice of solvent is critical; it should dissolve the TDMAZ at an elevated temperature but have low solubility at cooler temperatures.

Safety and Handling

TDMAZ and its precursors are hazardous materials that require careful handling.

-

Air and Moisture Sensitivity: TDMAZ is highly reactive with water and moisture, hydrolyzing to form zirconium oxides and dimethylamine.[9] All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Precursor Hazards: Zirconium tetrachloride is corrosive and reacts with moisture.[10] n-Butyllithium is pyrophoric and requires specialized handling procedures.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and compatible gloves, must be worn at all times.

Conclusion

The synthesis of high-purity this compound is a critical step in the manufacturing of advanced electronic materials. This guide has detailed the two primary synthesis routes, providing experimental protocols and comparative data to inform the selection of the most appropriate method. The importance of rigorous purification and comprehensive characterization using a suite of analytical techniques cannot be overstated. By following the guidelines and safety precautions outlined in this document, researchers and professionals can confidently produce and handle high-purity TDMAZ for their specific applications.

References

- 1. CN103910640A - Synthetic method of tetra(dimethylamino)zirconium - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Thermal decomposition of tetrakis(ethylmethylamido) titanium for chemical vapor deposition of titanium nitride | Semantic Scholar [semanticscholar.org]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. CN113563198B - Synthesis method of tetra (dimethylamino) zirconium - Google Patents [patents.google.com]

- 7. OASIS Repository@POSTECHLIBRARY: Fourier transform infrared spectroscopy studies on thermal decomposition of tetrakis-dimethyl-amido zirconium for chemical vapor deposition of ZrN [remotecenter.postech.ac.kr]

- 8. researchgate.net [researchgate.net]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

Thermal Stability and Decomposition of Tris(dimethylamino)zirconium (TDMAZ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Tris(dimethylamino)zirconium (TDMAZ), a key precursor in modern material science, particularly for the deposition of zirconium-based thin films. This document collates available data on its decomposition temperature under various atmospheres, discusses its decomposition pathways and byproducts, and provides detailed experimental protocols for relevant analytical techniques. The information presented is intended to assist researchers and professionals in the safe and effective use of TDMAZ in their work.

Introduction

Tris(dimethylamino)zirconium, commonly known as TDMAZ, is a volatile, organometallic compound widely utilized as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes.[1][2][3] Its high vapor pressure and reactivity make it an excellent candidate for the low-temperature deposition of high-quality zirconium oxide (ZrO₂) and zirconium nitride (ZrN) thin films, which have applications in microelectronics, protective coatings, and catalysis.[4][5] Understanding the thermal behavior of TDMAZ is critical for optimizing deposition processes, ensuring film purity, and maintaining safety. This guide summarizes the current knowledge on the thermal stability and decomposition of TDMAZ.

Physicochemical Properties of TDMAZ

A summary of the key physicochemical properties of TDMAZ is presented in Table 1.

Table 1: Physicochemical Properties of TDMAZ

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₂₄N₄Zr | [1][6] |

| Molecular Weight | 267.53 g/mol | [1][6] |

| Appearance | White to light yellow crystalline solid | [1] |

| CAS Number | 19756-04-8 | [1][3] |

| Sensitivity | Moisture sensitive | [1] |

Thermal Stability and Decomposition Data

The thermal decomposition of TDMAZ is highly dependent on the surrounding atmosphere. In-situ Fourier Transform Infrared Spectroscopy (FTIR) studies have provided valuable insights into the onset of its decomposition.[4]

Table 2: Onset of Thermal Decomposition of TDMAZ under Various Atmospheres

| Atmosphere | Onset Decomposition Temperature (°C) | Analytical Method | Reference(s) |

| Argon (Ar) | > 300 | In-situ FTIR | [4] |

| Nitrogen (N₂) | > 300 | In-situ FTIR | [4] |

| Hydrogen (H₂) | > 350 | In-situ FTIR | [4] |

It is noteworthy that in the context of ALD, a "deposition window" of 200-250 °C is often cited for TDMAZ with a co-reactant like water, indicating that surface reactions can be initiated at temperatures well below the onset of gas-phase thermal decomposition.[5]

Decomposition Pathway and Byproducts

The thermal decomposition of TDMAZ involves the cleavage of the zirconium-nitrogen bonds. While a complete, detailed mechanism is not fully elucidated in the available literature, studies on TDMAZ and analogous metal-organic precursors suggest a pathway that releases dimethylamine (B145610) and other organic fragments, ultimately leading to the formation of a zirconium-containing solid.

Upon exposure to heat, TDMAZ is believed to undergo a series of reactions that may include β-hydride elimination from the dimethylamido ligands, leading to the formation of intermediate species. The primary and hazardous decomposition products identified are:

-

Dimethylamine ((CH₃)₂NH)

-

Organic acid vapors

-

Zirconium dioxide (in the presence of an oxygen source)

The following diagram illustrates a simplified proposed decomposition pathway for TDMAZ.

References

- 1. strem.com [strem.com]

- 2. Kinetic and mechanistic studies of the thermal decomposition of Ti(N(CH3)2)4 during chemical vapor deposition by in situ molecular beam mass spectrometry | Semantic Scholar [semanticscholar.org]

- 3. plasma-ald.com [plasma-ald.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strem, An Ascensus Company TDMAZ 99% 1g, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of Tetrakis(dimethylamino)zirconium

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Tetrakis(dimethylamino)zirconium (TDMAZ), a pyrophoric and water-reactive organometallic compound.

Compound Identification and Properties

This compound is a solid compound utilized in various chemical synthesis and deposition processes.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C8H24N4Zr | |

| Molecular Weight | 267.53 g/mol | |

| CAS Number | 19756-04-8 | |

| Appearance | White to light yellow crystalline solid | [3][4] |

| Melting Point | 57-60 °C | [2][4] |

| Sensitivity | Moisture, Air | [1][4][5] |

Hazard Identification and Classification

TDMAZ is classified as a hazardous substance with multiple risk factors. It is a flammable solid that reacts with water to release flammable gases.[2] It is also known to cause severe skin burns, serious eye damage, and respiratory irritation.[1]

| Hazard Classification | GHS Code | Description | Reference |

| Flammable Solids | H228 | Flammable solid | [2] |

| Substances which, in contact with water, emit flammable gases | H261 | In contact with water releases flammable gas | [2][6] |

| Skin Corrosion/Irritation | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation | [1][6] |

| Serious Eye Damage/Eye Irritation | H318/H319 | Causes serious eye damage / Causes serious eye irritation | [1][6] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [1][6] |

Safe Handling and Storage Protocols

Due to its reactive nature, stringent protocols must be followed when handling and storing TDMAZ.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.

| PPE | Specification | Reference |

| Eye Protection | Chemical safety goggles or face shield. Contact lenses should not be worn. | [1] |

| Hand Protection | Neoprene or nitrile rubber gloves. | [1] |

| Skin and Body Protection | Wear suitable protective clothing. | [1] |

| Respiratory Protection | NIOSH-certified dust and mist respirator (orange cartridge). | [1] |

Handling and Storage

TDMAZ should be handled in a controlled environment, and specific storage conditions must be maintained.

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, the following procedures should be followed.

| Emergency Situation | Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [6] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |

| Fire | Use water spray, foam, carbon dioxide, or dry chemical to extinguish. Irritating fumes of dimethylamine (B145610) and organic acid vapors may develop when the material is exposed to water or open flame. | [1] |

| Spill | Evacuate unnecessary personnel. Equip cleanup crew with proper protection. Sweep or shovel spills into an appropriate container for disposal. Prevent entry to sewers and public waters. | [1] |

Experimental Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of TDMAZ in a research setting.

Caption: Safe handling workflow for this compound.

Toxicological Information

The toxicological properties of TDMAZ have not been fully investigated.[5] However, exposure can cause coughing, headache, and nausea upon inhalation, and severe burns upon skin contact.[1] Eye contact can lead to serious eye damage.[1]

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. It is crucial to prevent TDMAZ from entering drains or public waters.[1]

This guide provides a foundational understanding of the safety precautions necessary for handling this compound. Researchers must always consult the most up-to-date Safety Data Sheet provided by the supplier before use and adhere to all institutional safety protocols.

References

Hydrolysis and reaction with water of Tetrakis(dimethylamino)zirconium.

An In-Depth Technical Guide to the Hydrolysis of Tetrakis(dimethylamino)zirconium (TDMAZ)

Introduction

This compound, often abbreviated as TDMAZ, is a metal-organic precursor with the chemical formula Zr[N(CH₃)₂]₄.[1][2] It is a white to light yellow crystalline solid that is sensitive to moisture.[1] TDMAZ is a key precursor in the semiconductor industry for the deposition of high-quality zirconium oxide (ZrO₂) thin films via processes like Atomic Layer Deposition (ALD).[3] ZrO₂ is a high-κ dielectric material used as a replacement for silicon dioxide in microelectronic devices to reduce leakage currents and enable further device scaling.[3][4]

The utility of TDMAZ in these applications is critically dependent on its reaction with water, which constitutes the fundamental chemistry of the deposition process. Understanding the hydrolysis mechanism, kinetics, and influencing factors is paramount for process optimization and control. This guide provides a detailed technical overview of the hydrolysis of TDMAZ, focusing on the reaction mechanisms and pathways elucidated through computational and experimental studies.

Physicochemical Properties of TDMAZ

A summary of the key properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₂₄N₄Zr (or Zr[N(CH₃)₂]₄) | [1] |

| Molecular Weight | 267.53 g/mol | [1][2] |

| CAS Number | 19756-04-8 | [1] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 57-60 °C | |

| Boiling Point | 80 °C at 0.1 mmHg | [1] |

| Sensitivity | Moisture sensitive | [1] |

Hydrolysis Reaction Mechanism

The reaction of TDMAZ with water is a multi-step process involving the sequential replacement (hydrolysis) of its dimethylamino ligands with hydroxyl groups. The overall, simplified reaction leads to the formation of zirconium oxide and dimethylamine (B145610) as a byproduct:

Zr[N(CH₃)₂]₄ + 2H₂O → ZrO₂ + 4HN(CH₃)₂

In the context of Atomic Layer Deposition (ALD), this reaction is broken down into two distinct half-reactions. The mechanism has been investigated in detail using Density Functional Theory (DFT) calculations, particularly for the reaction on a hydroxylated silicon surface.[3][5]

-

First Half-Reaction: TDMAZ on a Hydroxylated Surface The process begins when TDMAZ is introduced to a surface terminated with hydroxyl (-OH) groups. The TDMAZ molecule chemisorbs onto the surface, and its dimethylamino ligands are sequentially eliminated through substitution reactions with the surface hydroxyls.[5] This process releases dimethylamine (HN(CH₃)₂) as a gaseous byproduct.[5] The reaction proceeds until one or two amino ligands are removed, leaving a surface terminated with zirconium species like –OZr(NMe₂)₃ or –OZr(NMe₂)₂O–.[5]

-

Second Half-Reaction: Water on an Aminated Surface After the excess TDMAZ and byproducts are purged, water vapor is introduced. The water molecules react with the remaining dimethylamino groups on the zirconium-terminated surface.[3][5] This is a complex step involving ligand exchange where the -N(CH₃)₂ groups are replaced by -OH groups, again releasing dimethylamine.[5] This step regenerates the hydroxylated surface, preparing it for the next cycle of TDMAZ exposure.

The following diagram illustrates the generalized logical flow of the TDMAZ hydrolysis during an ALD cycle.

Quantitative Reaction Data

DFT calculations provide valuable quantitative insights into the thermodynamics and kinetics of the individual reaction steps on a hydroxylated Si(100) surface. The data highlights the energy changes associated with the elimination of the amino ligands and the subsequent reaction with water.[5]

| Reaction Step | Description | Parameter | Value (kcal/mol) |

| A1 | Adsorption of TDMAZ onto the hydroxylated surface. | Adsorption Energy (Eads) | 31.9 |

| A1 | Desorption of the dimethylamine byproduct after the first ligand elimination. | Desorption Energy (Edes) | 21.4 |

| B1 | Reaction of H₂O with the aminated surface to eliminate one amino group. | Gibbs Activation Energy (Ga) | 14.8 |

| B1 | Overall energy change for the B1 reaction. | Reaction Energy | -20.5 (Exoergic) |

| B3 | Reaction of H₂O with a different site on the aminated surface. | Gibbs Activation Energy (Ga) | 14.2 |

| B3 | Overall energy change for the B3 reaction. | Reaction Energy | -13.5 (Exoergic) |

| Data sourced from DFT calculations on a hydroxylated Si(100) surface.[5] |

In situ calorimetry has also been used to measure the net reaction heat during the ALD of ZrO₂ from TDMAZ and water.[6] The net ALD reaction heat was found to range from 0.197 mJ cm⁻² at 76 °C to 0.155 mJ cm⁻² at 158 °C.[6]

Experimental Protocols

Generalized Experimental Workflow for Studying TDMAZ Surface Reactions:

-

Theoretical Modeling (DFT):

-

Construct a model of the substrate surface (e.g., hydroxylated silicon).

-

Simulate the adsorption of the TDMAZ molecule on the surface.

-

Calculate the reaction pathways, transition states, and energy barriers for the sequential ligand exchange reactions with surface hydroxyl groups.

-

Simulate the introduction of water molecules and their reaction with the resulting aminated surface.

-

Determine the energetics (activation and reaction energies) for each elementary step.[3][5]

-

-

ALD Reactor Experiment:

-

Prepare a substrate within an ALD reactor.

-

Heat the substrate to the desired deposition temperature (e.g., 76-158 °C).[6]

-

Introduce TDMAZ vapor in pulses, allowing it to saturate the surface.

-

Purge the reactor with an inert gas to remove unreacted precursor and byproducts.

-

Introduce water vapor in pulses to react with the surface-bound species.

-

Purge the reactor again to remove byproducts and excess water.

-

Repeat the cycle to grow a film of the desired thickness.

-

-

In-situ Analysis:

-

During the ALD cycles, use techniques like in-situ pyroelectric calorimetry and spectroscopic ellipsometry.[6]

-

Calorimetry measures the heat evolved during each half-reaction, providing thermodynamic data.[6]

-

Ellipsometry monitors the change in film thickness and optical properties with each cycle, providing kinetic data on the growth rate.

-

The following diagram outlines this experimental workflow.

Conclusion

The hydrolysis of this compound is a fundamental reaction critical to its application in fabricating advanced electronic materials. Primarily studied in the context of Atomic Layer Deposition, the reaction proceeds via a sequential, two-stage mechanism involving the reaction of TDMAZ with a hydroxylated surface followed by the reaction of water with the resulting aminated surface. Computational studies have been instrumental in elucidating the specific pathways and energetics of this process, showing that the ligand exchange reactions are energetically favorable.[5] This detailed understanding of the TDMAZ-water reaction allows for the precise, atomic-level control required in modern semiconductor manufacturing.

References

- 1. strem.com [strem.com]

- 2. Strem, An Ascensus Company TDMAZ 99% 1g, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. Frontiers | Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water [frontiersin.org]

- 4. CN113563198B - Synthesis method of tetra (dimethylamino) zirconium - Google Patents [patents.google.com]

- 5. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tetrakis(dimethylamido)zirconium (TDMAZ) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamido)zirconium (TDMAZ), with the chemical formula Zr(N(CH₃)₂)₄, is a highly reactive organometallic compound utilized as a precursor in various chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the creation of zirconium-based thin films. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, handling, and application in these advanced material science fields. This technical guide provides a comprehensive overview of the available knowledge on the solubility of TDMAZ, outlines a general experimental protocol for its determination, and discusses the factors influencing its solubility.

Qualitative Solubility of TDMAZ

-

Very Soluble: N,N-Dimethylformamide

-

Soluble: Methanol

-

Sparingly Soluble: Glacial Acetic Acid

-

Very Slightly Soluble: Chloroform

-

Practically Insoluble: Water

Additionally, the use of n-hexane as a reaction solvent in the synthesis of TDMAZ suggests that it is at least partially soluble in nonpolar aliphatic hydrocarbons.

Factors Influencing the Solubility of Metal Amides like TDMAZ

The solubility of metal amides, including TDMAZ, is governed by several factors related to both the solute and the solvent:

-

Polarity: As a general principle, "like dissolves like." TDMAZ possesses both polar (Zr-N bonds) and nonpolar (methyl groups) characteristics. Its solubility will be highest in solvents with a similar balance of polarity. The high solubility in the polar aprotic solvent N,N-dimethylformamide (DMF) can be attributed to favorable dipole-dipole interactions.

-

Hydrogen Bonding: TDMAZ does not have any hydrogen bond donating capabilities. However, the nitrogen atoms can act as hydrogen bond acceptors. This may contribute to its solubility in protic solvents like methanol, although reactivity with such solvents is a concern.

-

Van der Waals Forces: The methyl groups on the dimethylamido ligands contribute to London dispersion forces, which are the primary intermolecular interactions with nonpolar solvents like alkanes.

-

Reactivity: TDMAZ is highly sensitive to moisture and protic solvents. It reacts readily with water and alcohols, which can lead to the formation of zirconium oxides or hydroxides and the corresponding amine. Therefore, when considering solubility, the chemical stability of TDMAZ in the chosen solvent is a critical factor. Anhydrous, aprotic solvents are generally preferred for handling and storage.

Experimental Protocol for Determining the Solubility of TDMAZ

Due to the air- and moisture-sensitive nature of TDMAZ, its solubility must be determined under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The following is a generalized experimental protocol that can be adapted for various solvents.

Materials and Equipment:

-

Tetrakis(dimethylamido)zirconium (TDMAZ)

-

Anhydrous organic solvent of interest

-

Schlenk line or glovebox

-

Thermostatically controlled shaker or stirrer

-

Analytical balance

-

Gas-tight syringes and needles

-

Filtration apparatus suitable for air-sensitive techniques (e.g., cannula filtration or a filter stick)

-

Volumetric flasks and other appropriate glassware, dried in an oven and cooled under an inert atmosphere

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, ICP-MS, or NMR spectrometer)

Procedure:

-

Preparation of Saturated Solution:

-

Under an inert atmosphere, add an excess amount of TDMAZ to a known volume of the anhydrous solvent in a sealed container (e.g., a Schlenk flask).

-

Equilibrate the mixture at a constant temperature using the thermostatically controlled shaker or stirrer. The time required to reach equilibrium should be determined experimentally but is typically several hours.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe fitted with a filter to remove any suspended solid particles. This step is critical to ensure that only the dissolved TDMAZ is being measured.

-

-

Quantification:

-

Transfer the filtered aliquot of the saturated solution to a pre-weighed volumetric flask and determine the mass of the solution.

-

Dilute the solution to a known volume with the same solvent.

-

Analyze the concentration of zirconium in the diluted solution using a suitable analytical technique. For example, the sample can be carefully hydrolyzed and then analyzed by ICP-MS to determine the zirconium concentration. Alternatively, if a suitable spectroscopic handle exists, UV-Vis or NMR spectroscopy can be used for quantification against a calibration curve.

-

-

Calculation of Solubility:

-

From the determined concentration and the volume of the original aliquot, calculate the mass of TDMAZ dissolved in a specific amount of solvent.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

TDMAZ is a flammable solid and reacts violently with water. It is also an irritant. All manipulations should be carried out by trained personnel in a controlled environment (glovebox or Schlenk line) using appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and compatible gloves.

Data Presentation

As quantitative data becomes available through experimental determination, it should be summarized in a clear and structured table for easy comparison. An example table format is provided below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis | Reference |

| e.g., n-Hexane | 25 | Data not available | e.g., ICP-MS | |

| e.g., Toluene | 25 | Data not available | e.g., ICP-MS | |

| e.g., Tetrahydrofuran | 25 | Data not available | e.g., ICP-MS | |

| N,N-Dimethylformamide | 25 | Very Soluble | Qualitative | [1] |

| Methanol | 25 | Soluble | Qualitative | [1] |

| Glacial Acetic Acid | 25 | Sparingly Soluble | Qualitative | [1] |

| Chloroform | 25 | Very Slightly Soluble | Qualitative | [1] |

| Water | 25 | Practically Insoluble | Qualitative | [1] |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of TDMAZ solubility.

References

Tetrakis(dimethylamino)zirconium (TDMAZ): A Technical Guide to its Vapor Pressure and Volatility for CVD and ALD Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure, volatility, and thermal properties of Tetrakis(dimethylamino)zirconium (TDMAZ). This organometallic compound is a critical precursor for the deposition of high-quality zirconium-based thin films, such as zirconium dioxide (ZrO₂) and zirconium nitride (ZrN), via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Understanding its physical properties is paramount for process optimization and achieving desired film characteristics.

Physicochemical Properties of TDMAZ

This compound is a solid at room temperature with a faint yellow appearance.[1] Its key physical and chemical properties are summarized in the table below. The high reactivity of TDMAZ, particularly with moisture, necessitates handling and storage under inert atmosphere.[2]

| Property | Value |

| Chemical Formula | C₈H₂₄N₄Zr |

| Molecular Weight | 267.53 g/mol [2] |

| Appearance | Faint yellow crystals[1] |

| Melting Point | 57-60 °C[1][3][4] |

| CAS Number | 19756-04-8[2] |

| Sensitivity | Moisture sensitive[1][4] |

Vapor Pressure and Volatility

| Temperature (°C) | Vapor Pressure (mmHg) |

| 25 | < 0.1[2] |

| 80 | 0.1[4] |

A study determined the temperature dependence of the saturated vapor pressure in the range of 60–110 °C, which is a typical temperature range for the vaporizer (or "bubbler") in a CVD/ALD system.[5]

Thermal Stability and Decomposition

The thermal stability of the precursor defines the "ALD window," the temperature range in which self-limiting growth occurs. The onset of thermal decomposition can lead to a CVD-like growth mode, compromising film conformality and thickness control.

The thermal decomposition of TDMAZ has been investigated under various conditions:

| Atmosphere | Onset of Decomposition |

| Argon (Ar) | > 300 °C[5][6] |

| Nitrogen (N₂) | > 300 °C[5][6] |

| Hydrogen (H₂) | > 350 °C[5][6] |

Furthermore, mass spectrometric analysis has shown that the onset temperature for the decomposition of TDMAZ vapor on a heated surface is approximately 240 ±10 °C, with the maximum rate of thermolysis occurring at temperatures above 280 °C.[5][7]

Experimental Protocols

The characterization of ALD and CVD precursors like TDMAZ involves several key experimental techniques to determine their volatility and thermal stability.

Vapor Pressure Measurement

a) Static Method using a Membrane-Gauge Manometer:

This method directly measures the vapor pressure of the precursor in a static, closed system.

-

A small sample of TDMAZ is placed in a heated container connected to a high-precision pressure gauge, such as a capacitance diaphragm manometer.

-

The system is evacuated to remove any residual gases.

-

The container with the TDMAZ sample is heated to a set temperature, and the system is allowed to reach equilibrium.

-

The pressure measured by the gauge at equilibrium is the vapor pressure of TDMAZ at that temperature.

-

This process is repeated at various temperatures to obtain the vapor pressure curve.

b) Thermogravimetric Analysis (TGA):

TGA can be used to estimate the vapor pressure of a precursor by measuring its mass loss as a function of temperature under a controlled atmosphere.

-

A small, known mass of TDMAZ is placed in the TGA furnace.

-

The sample is heated at a constant rate under a continuous flow of an inert gas (e.g., nitrogen or argon).

-

The mass of the sample is continuously monitored. The rate of mass loss due to sublimation or evaporation is recorded.

-

The vapor pressure can then be estimated from the mass loss rate using the Langmuir equation, which relates the rate of evaporation to the vapor pressure.

Thermal Stability and Decomposition Analysis

a) Thermogravimetric Analysis (TGA):

TGA is also a primary tool for determining the thermal stability of a precursor.

-

The TDMAZ sample is heated at a steady rate in the TGA.

-

The temperature at which a significant and uncontrolled mass loss begins, which is not attributable to steady evaporation, is identified as the onset of decomposition.

b) In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

This technique allows for the real-time monitoring of the chemical species in the gas phase during a deposition process, providing insights into the decomposition pathways of the precursor.

-

A CVD or ALD reactor is equipped with IR-transparent windows.

-

An FTIR spectrometer is used to pass an infrared beam through the reactor chamber.

-

TDMAZ vapor is introduced into the chamber, and the substrate is heated to various temperatures.

-

The FTIR spectra of the gas phase are collected at different substrate temperatures. The appearance of new absorption bands corresponding to decomposition byproducts indicates the onset and evolution of the thermal decomposition of TDMAZ.

Visualization of Process Parameters and Workflow

TDMAZ Properties and ALD/CVD Process Window

The following diagram illustrates the relationship between the key physical properties of TDMAZ and the temperature parameters in a typical ALD or CVD process. The "ALD window" is the ideal substrate temperature range where the precursor is thermally stable, ensuring self-limiting surface reactions.

Experimental Workflow for Precursor Characterization

The flowchart below outlines a typical experimental workflow for the characterization of a new precursor for CVD or ALD applications.

References

Spectroscopic Analysis of Tetrakis(dimethylamino)zirconium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data available for Tetrakis(dimethylamino)zirconium (Zr(NMe₂)₄). This organometallic precursor is of significant interest in various research and development applications, including as a precursor for atomic layer deposition (ALD) of zirconium-containing thin films. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and material characterization.

Data Presentation

The following tables summarize the available quantitative NMR and FTIR spectral data for this compound. Due to the compound's high reactivity and sensitivity to air and moisture, obtaining and publishing complete, high-resolution spectra can be challenging. The data presented here is compiled from available literature and supplier technical data sheets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| C₆D₆ | 3.0 | Singlet | 24H | -N(CH₃)₂ |

Note: The single peak in the ¹H NMR spectrum is consistent with the four equivalent dimethylamino ligands attached to the zirconium center, indicating a symmetrical molecular structure in solution.

Table 2: ¹³C NMR Spectral Data of this compound

| Solvent | Chemical Shift (δ) [ppm] |

| N/A | Data not publicly available in the reviewed literature. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 933.37 | Zr-N Stretching |

Experimental Protocols

The acquisition of high-quality NMR and FTIR spectra for this compound requires stringent anhydrous and anaerobic techniques due to its extreme sensitivity to moisture and air.

NMR Spectroscopy Protocol (for Air-Sensitive Compounds)

1. Sample Preparation (inside an inert atmosphere glovebox):

- All glassware (NMR tube, vials, pipettes) must be rigorously dried in an oven at >120°C overnight and then cooled under vacuum or in the glovebox antechamber.

- Use a high-quality, dry, and degassed deuterated solvent (e.g., benzene-d₆). Solvents should be stored over molecular sieves or a suitable drying agent within the glovebox.

- Weigh approximately 5-10 mg of this compound directly into a small vial.

- Add approximately 0.5-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.

- Using a clean pipette, transfer the solution into the NMR tube.

- Securely cap the NMR tube with a tight-fitting cap and further seal it with Parafilm® or a Teflon® seal for transport outside the glovebox. For long-term or highly sensitive experiments, a J. Young NMR tube is recommended.

2. NMR Spectrometer Setup and Data Acquisition:

- The spectrometer should be properly tuned and shimmed according to standard procedures.

- Acquire a ¹H NMR spectrum. A single, sharp singlet is expected for the methyl protons.

- If attempting ¹³C NMR, a significantly higher concentration of the sample and a longer acquisition time will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

FTIR Spectroscopy Protocol (for Air-Sensitive Compounds)

1. Sample Preparation (inside an inert atmosphere glovebox):

- For analysis of the solid material by Attenuated Total Reflectance (ATR)-FTIR, ensure the ATR crystal is clean and dry. Place a small amount of the solid this compound directly onto the crystal and apply pressure using the anvil.

- For solution-phase FTIR, use a sealed liquid transmission cell with windows transparent in the mid-IR range (e.g., KBr, NaCl). The cell must be assembled and filled with the sample solution inside the glovebox. Prepare the solution as described in the NMR protocol, using a dry, IR-transparent solvent (e.g., anhydrous hexane (B92381) or toluene).

2. FTIR Spectrometer Setup and Data Acquisition:

- Purge the sample compartment of the FTIR spectrometer with a dry, inert gas (e.g., nitrogen or argon) to minimize atmospheric water and carbon dioxide interference.

- Collect a background spectrum of the empty ATR crystal or the solvent-filled liquid cell.

- Collect the sample spectrum.

- The resulting spectrum should be baseline-corrected and the background spectrum subtracted.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an air-sensitive compound like this compound.

References

Methodological & Application

Application Notes and Protocols for Atomic Layer Deposition of Zirconium Dioxide (ZrO₂) using TDMAZ and Water

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of high-quality zirconium dioxide (ZrO₂) thin films using tetrakis(dimethylamido)zirconium (TDMAZ) and water (H₂O) as precursors. ZrO₂ films prepared by ALD are of significant interest for a wide range of applications, including high-k gate dielectrics in microelectronics, optical coatings, and biocompatible coatings for medical devices due to their excellent conformality, precise thickness control at the atomic level, and favorable material properties.[1][2][3]

Overview of the ALD Process

Atomic layer deposition is a thin film deposition technique based on sequential, self-limiting surface reactions. The ALD of ZrO₂ using TDMAZ and water involves two half-reactions:

-

TDMAZ Pulse: The substrate is exposed to TDMAZ vapor, which reacts with the surface hydroxyl groups (-OH).

-

Purge: Excess TDMAZ and byproducts are removed from the chamber by an inert gas purge.

-

Water Pulse: The substrate is then exposed to water vapor, which reacts with the surface-bound zirconium precursor.

-

Purge: Excess water and reaction byproducts are purged from the chamber, leaving a pristine ZrO₂ layer.

This cycle is repeated to grow a film of the desired thickness. The self-limiting nature of the surface reactions ensures uniform and conformal coatings on complex, high-aspect-ratio structures.[3]

Experimental Data

Growth Characteristics

The growth per cycle (GPC) of ALD ZrO₂ is highly dependent on the deposition temperature. The table below summarizes the GPC at various temperatures as reported in the literature.

| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Phase | Reference |

| 50 | ~1.81 | Amorphous | [1][4] |

| 75 | ~1.84 | Amorphous | [1] |

| 100 | ~1.60 | Amorphous | [1][4] |

| 150 | ~1.21 - 1.3 | Crystalline | [1][4] |

| 200 | ~0.67 | Crystalline | [1][4] |

| 225 | ~0.66 - 0.8 | Crystalline | [1][4] |

| 250 | ~0.5 | Crystalline | [1] |

Note: The GPC tends to decrease with increasing temperature.[1][4] Film crystallinity also evolves with temperature, transitioning from amorphous to crystalline at temperatures above 150°C.[1][4]

Precursor and Deposition Parameters

Successful and reproducible ALD of ZrO₂ requires careful control over precursor and deposition parameters.

| Parameter | Value | Notes |

| Zirconium Precursor | Tetrakis(dimethylamido)zirconium(IV) (TDMAZ) | High volatility and reactivity.[1] |

| Oxygen Precursor | Deionized Water (H₂O) | Standard oxygen source for this process.[1] |

| TDMAZ Bubbler Temperature | 70 - 75 °C | To ensure adequate vapor pressure. |

| Substrate Temperature | 50 - 275 °C | Affects GPC and film properties.[1][4] The optimal "ALD window" is typically between 200-250 °C.[5] |

| Carrier Gas | Argon (Ar) or Nitrogen (N₂) | Used for purging the chamber. |

Experimental Protocols

Substrate Preparation

-

Clean the substrates using a standard cleaning procedure appropriate for the substrate material. For silicon wafers, a common method is the RCA clean.

-

Ensure the substrate is free of organic and particulate contamination.

-

Prior to deposition, a pre-treatment to ensure a hydroxylated surface can be beneficial for initial growth. This can be achieved by an O₂ plasma treatment or a deionized water rinse followed by drying with an inert gas.

ALD Process Cycle

The following is a typical ALD cycle for ZrO₂ deposition. The pulse and purge times may need to be optimized for a specific ALD reactor.

| Step | Parameter | Duration | Notes |

| 1 | TDMAZ Pulse | 0.03 - 0.1 s | Introduce TDMAZ vapor into the chamber.[1][6] |

| 2 | Inert Gas Purge | 10 - 30 s | Remove unreacted TDMAZ and byproducts. Longer purge times may be needed at lower temperatures.[1] |

| 3 | H₂O Pulse | 0.015 - 0.06 s | Introduce water vapor into the chamber.[1][6] |

| 4 | Inert Gas Purge | 10 - 30 s | Remove unreacted water and byproducts. Longer purge times may be needed at lower temperatures.[1] |

Repeat this cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the GPC at the chosen temperature by the number of cycles.

Visualizations

Atomic Layer Deposition Cycle for ZrO₂

Caption: ALD cycle for ZrO₂ deposition using TDMAZ and water.

Experimental Workflow

Caption: General experimental workflow for ALD of ZrO₂.

Applications in Drug Development and Biomedical Research

While the primary applications of ALD ZrO₂ have been in microelectronics, its excellent biocompatibility, chemical stability, and ability to form uniform, pinhole-free coatings make it a promising material for the biomedical field.[3]

-

Biocompatible Coatings: ZrO₂ coatings can be applied to medical implants to improve their biocompatibility and osseointegration.[3][7] Studies have shown that ALD ZrO₂ coatings can have pro-osteogenic properties, promoting the growth of bone precursor cells.[3]

-

Drug Delivery: The precise thickness control of ALD allows for the creation of nanolayers that can act as diffusion barriers or protective coatings for drug-eluting devices.

-

Biosensors: The high-k dielectric properties of ZrO₂ can be utilized in the fabrication of sensitive biosensors. The ability to create ultra-thin, conformal coatings is advantageous for coating complex sensor geometries.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Growth Rate | - Low precursor vapor pressure- Insufficient pulse time- Non-ideal substrate temperature | - Increase TDMAZ bubbler temperature- Increase TDMAZ pulse time- Optimize deposition temperature |

| Non-uniform Film | - Inadequate purge time- Non-uniform temperature distribution | - Increase purge times- Check reactor temperature uniformity |

| Hazy or Particulate Film | - Precursor condensation- Gas-phase reactions (CVD-like growth) | - Increase purge times- Lower deposition temperature or precursor partial pressure |

| Poor Adhesion | - Substrate contamination | - Improve substrate cleaning procedure |

References

- 1. osti.gov [osti.gov]

- 2. Low temperature atomic layer deposition of zirconium oxide for inkjet printed transistor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Zirconium Oxide Thin Films Obtained by Atomic Layer Deposition Technology Abolish the Anti-Osteogenic Effect Resulting from miR-21 Inhibition in the Pre-Osteoblastic MC3T3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atomic layer deposition of zirconium oxide thin films | Journal of Materials Research | Cambridge Core [cambridge.org]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes: Atomic Layer Deposition of Zirconium Oxide with TDMAZ

These application notes provide a comprehensive overview of the Atomic Layer Deposition (ALD) process for high-quality zirconium oxide (ZrO₂) thin films using tetrakis(dimethylamino)zirconium (TDMAZ) as the zirconium precursor and water (H₂O) as the oxygen source. This process is critical for a variety of applications in microelectronics, catalysis, and protective coatings, owing to ZrO₂'s high dielectric constant, thermal stability, and chemical resistance.

Process Overview

The ALD of ZrO₂ from TDMAZ and H₂O is a sequential, self-limiting process that allows for atomic-level control over film thickness and conformation. The overall reaction can be summarized as two half-reactions:

-

TDMAZ Pulse: Zr(N(CH₃)₂)₄(g) + surf-OH* → surf-O-Zr(N(CH₃)₂)₃* + HN(CH₃)₂(g)

-

H₂O Pulse: surf-O-Zr(N(CH₃)₂)₃* + 3H₂O(g) → surf-O-Zr(OH)₃* + 3HN(CH₃)₂(g)

These two steps are separated by inert gas purges to remove unreacted precursors and byproducts, ensuring a layer-by-layer growth mechanism.

Key Process Parameters and Film Properties

The properties of the deposited ZrO₂ films are highly dependent on the ALD process parameters. The following tables summarize key quantitative data extracted from various studies.

Table 1: ALD Process Parameters for ZrO₂ with TDMAZ

| Parameter | Value | Substrate | Source |

| Deposition Temperature (°C) | 50 - 275 | Si, Glass, N-GNS | |

| 150 - 250 | Si | ||

| 200 | Mesoporous Silica (SBA-15) | [1] | |

| TDMAZ Precursor Temperature (°C) | 70 | - | [1] |

| TDMAZ Pulse Time (s) | 0.03 | QCM Crystal | [2] |

| 900 (15 min) | Mesoporous Silica (SBA-15) | [1] | |

| H₂O Pulse Time (s) | 0.015 | QCM Crystal | [2] |

| 20 | Mesoporous Silica (SBA-15) | [1] | |

| Ar Purge Time (s) | 10 - 30 | QCM Crystal | [2] |

| 3600 (60 min) | Mesoporous Silica (SBA-15) | [1] |

Table 2: Growth Per Cycle (GPC) of ZrO₂ at Various Temperatures

| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Source |

| 50 | 1.81 | [2] |

| 75 | 1.84 | [2] |

| 100 | 1.60 | [2] |

| 150 | 1.21 | [2] |

| 200 | 0.67 | [2] |

| 225 | 0.66 | [2] |

| 250 | ~0.5 (growth terminates after ~80 cycles) | [2] |

Table 3: Physical Properties of ALD ZrO₂ Films

| Property | Value | Deposition Temperature (°C) | Source |

| Density (g/cm³) | 0.20 - 0.76 (on SBA-15) | 200 | [1] |

| Dielectric Constant | 7.5 - 11 | 150 - 250 | [3] |

| Film Structure | Amorphous to Crystalline | 150 - 250 | [3] |

Experimental Protocols

The following protocols provide a detailed methodology for the ALD of ZrO₂ using TDMAZ and H₂O.

Protocol 1: General ALD Process for ZrO₂ on Planar Substrates

1. Substrate Preparation:

- Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.

- Perform a final rinse with deionized (DI) water and dry with high-purity nitrogen gas.

- For hydroxyl-terminated surfaces, a UV-ozone treatment or an oxygen plasma treatment can be performed to increase the density of -OH groups, which are the initial reaction sites.

2. ALD System Preparation:

- Load the cleaned substrate into the ALD reactor.

- Heat the reactor to the desired deposition temperature (e.g., 200 °C).[2][1]

- Heat the TDMAZ precursor to a stable temperature to ensure sufficient vapor pressure (e.g., 70 °C).[1]

- Maintain the H₂O precursor at room temperature.

- Establish a stable flow of inert purge gas (e.g., Ar or N₂).

3. ALD Cycle:

- Step 1: TDMAZ Pulse: Introduce TDMAZ vapor into the reactor for a specified time (e.g., 0.03 s).[2] The precursor will react with the hydroxyl groups on the substrate surface.

- Step 2: Purge 1: Purge the reactor with inert gas for a sufficient time (e.g., 10 s) to remove any unreacted TDMAZ and the dimethylamine (B145610) byproduct.[2]

- Step 3: H₂O Pulse: Introduce H₂O vapor into the reactor for a specified time (e.g., 0.015 s).[2] The water molecules will react with the surface-bound zirconium species, removing the remaining dimethylamino ligands and creating a hydroxylated surface.

- Step 4: Purge 2: Purge the reactor with inert gas (e.g., 10 s) to remove unreacted H₂O and the dimethylamine byproduct.[2]

4. Film Deposition:

- Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.

5. Post-Deposition:

- Cool down the reactor under an inert gas flow.

- Remove the coated substrate for characterization.

Protocol 2: ALD of ZrO₂ on High-Aspect-Ratio Structures (e.g., Mesoporous Silica)

For conformal coating of high-aspect-ratio structures, longer pulse and purge times are necessary to ensure complete precursor diffusion and reaction, as well as complete removal of byproducts from the porous structure.

1. Substrate Preparation:

- Place the mesoporous material (e.g., ~40 mg of SBA-15) on a suitable sample holder.[1]

- Pre-treat the sample in the ALD reactor under vacuum at the deposition temperature (e.g., 200 °C) for an extended period (e.g., 2 hours) to remove physisorbed water.[1]

2. ALD Cycle:

- Step 1: TDMAZ Pulse: Introduce TDMAZ vapor into the reactor for a significantly longer duration (e.g., 15 minutes) to allow for diffusion into the porous network.[1]

- Step 2: Purge 1: Purge with inert gas for an extended period (e.g., 60 minutes) to ensure all unreacted precursor and byproducts are removed from the pores.[1]

- Step 3: H₂O Pulse: Introduce H₂O vapor for a longer pulse time (e.g., 20 seconds).[1]

- Step 4: Purge 2: Perform a second extended purge (e.g., 60 minutes).[1]

3. Film Deposition and Post-Deposition:

- Repeat the ALD cycle as needed.

- Follow the same post-deposition procedure as for planar substrates.

Visualizations

ALD Experimental Workflow

Caption: Experimental workflow for the Atomic Layer Deposition of ZrO₂.

ZrO₂ ALD Reaction Pathway

Caption: Simplified reaction pathway for one cycle of ZrO₂ ALD.

References

Application Notes and Protocols for Low-Temperature Atomic Layer Deposition of ZrO₂ Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the deposition of Zirconium Oxide (ZrO₂) thin films at low temperatures using the precursor Tetrakis(dimethylamino)zirconium (TDMAZ) and water as the co-reactant. This process is particularly relevant for applications requiring uniform, conformal coatings on temperature-sensitive substrates.

Overview

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for atomic-level control over film thickness and conformation. The use of TDMAZ as a zirconium precursor enables the deposition of high-quality ZrO₂ films at temperatures as low as 50°C. This low-temperature process is advantageous for a variety of applications, including biocompatible coatings for medical devices, gate dielectrics in flexible electronics, and protective layers on polymers.

The overall chemical reaction for the ALD of ZrO₂ using TDMAZ and water is based on two self-limiting half-reactions:

-

TDMAZ pulse: Zr(N(CH₃)₂)₄ + *OH → *O-Zr(N(CH₃)₂)₃ + HN(CH₃)₂

-

Water pulse: *Zr-N(CH₃)₂ + H₂O → *Zr-OH + HN(CH₃)₂